4-Isopropoxypyridine-3-boronic acid pinacol ester
Description
Properties
IUPAC Name |
4-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-7-8-16-9-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQKBIQYQQOBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformative Chemistry of 4 Isopropoxypyridine 3 Boronic Acid Pinacol Ester
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Pyridyl Derivatives
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance. 4-Isopropoxypyridine-3-boronic acid pinacol (B44631) ester has proven to be a valuable partner in these transformations, enabling the introduction of the 4-isopropoxypyridin-3-yl moiety into a wide array of organic molecules.
Suzuki-Miyaura Cross-Coupling with Diverse Electrophilic Partners
The utility of 4-Isopropoxypyridine-3-boronic acid pinacol ester is prominently displayed in its ability to couple with a variety of electrophilic partners, including aryl and heteroaryl halides and triflates. This versatility allows for the synthesis of a diverse range of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science.
A notable application of this compound is its use in the synthesis of complex heterocyclic compounds. For instance, in the preparation of substituted pyrazolopyridine compounds, this boronic ester has been successfully coupled with heteroaryl halides. In a specific example, the reaction with a chlorinated pyrazolopyridine derivative was achieved using a palladium catalyst, such as Pd(dppf)Cl2, in the presence of a suitable base like sodium carbonate. The reaction is typically carried out in a solvent system such as a mixture of 1,4-dioxane (B91453) and water, and heating is often required to drive the reaction to completion.
This particular transformation highlights the ability of the boronic ester to participate in couplings with nitrogen-containing heterocycles, which are often challenging substrates due to the potential for catalyst inhibition by the basic nitrogen atoms.
The Suzuki-Miyaura coupling of pyridyl boronic esters is generally tolerant of a wide range of functional groups. While specific systematic studies on the functional group tolerance of this compound are not extensively documented in publicly available literature, general principles of Suzuki-Miyaura reactions suggest that functional groups such as esters, amides, nitriles, and ethers are often compatible. The isopropoxy group on the pyridine (B92270) ring of the title compound is itself an example of a functional group that remains stable under the reaction conditions.
Regioselectivity is a crucial aspect of cross-coupling reactions. In the case of this compound, the boron functionality is positioned at the 3-position of the pyridine ring, directing the coupling to this specific site. When coupling with polyhalogenated aromatics or heteroaromatics, the regioselectivity is primarily dictated by the relative reactivity of the different halogen atoms on the electrophilic partner. For instance, in dihalo-substituted systems, the coupling often occurs preferentially at the more reactive halide position, which can be influenced by both electronic and steric factors. For 3-pyridylboronic acids in general, regioselective Suzuki-Miyaura couplings have been reported with substrates like 3,5-dibromo-2-aminopyridines, where the reaction can be controlled to achieve monosubstitution. nih.gov
The success of a Suzuki-Miyaura coupling involving pyridyl boronic esters often hinges on the careful optimization of the catalytic system. The choice of palladium source, ligand, and base can significantly impact the reaction yield and efficiency.
Ligand Design: The electronic and steric properties of the phosphine (B1218219) ligand coordinated to the palladium center are critical. For couplings involving electron-deficient heteroaryl boronic esters, such as pyridyl derivatives, ligands that promote the reductive elimination step of the catalytic cycle are often beneficial. While specific ligand optimization studies for this compound are not widely reported, research on similar 3-pyridyl boronic acids has shown the efficacy of ligands like triphenylphosphine (B44618) and tetrakis(triphenylphosphine)palladium(0) as the catalyst precursor. scite.ai
Base Selection: The choice of base is also crucial. The base activates the boronic ester and facilitates the transmetalation step. Common bases used in these couplings include carbonates (e.g., Na2CO3, K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The strength and solubility of the base can influence the reaction rate and the stability of the boronic ester, which can be prone to protodeboronation under certain conditions.
A representative catalytic system for the coupling of 3-pyridylboronic acid pinacol esters might involve:
Palladium Source: Pd(PPh3)4 or a combination of a palladium precursor like Pd(OAc)2 with a phosphine ligand.
Ligand: Triphenylphosphine or other bulky, electron-rich phosphines.
Base: K3PO4 or Cs2CO3.
Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or THF, often with the addition of water.
| Catalyst Component | Examples | Role in the Reaction |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | Source of the active Pd(0) catalyst |
| Ligand | PPh3, Buchwald-type ligands | Stabilizes the palladium center and influences reactivity |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic ester for transmetalation |
| Solvent | 1,4-Dioxane/Water, Toluene (B28343), DMF | Solubilizes reactants and influences reaction kinetics |
This table presents a generalized overview of catalytic system components for Suzuki-Miyaura couplings of pyridyl boronic esters.
Strategies to overcome these challenges include:
Use of Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald and Fu laboratories can accelerate the rates of both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward and minimize side reactions.
Careful Selection of Base and Reaction Conditions: Anhydrous conditions and the use of non-aqueous bases can sometimes mitigate protodeboronation. The choice of a weaker base may also be beneficial in certain cases to avoid decomposition of sensitive substrates.
Slow Addition of Reagents: In some instances, the slow addition of the boronic ester or the base can help to maintain a low concentration of these reagents in the reaction mixture, thereby suppressing side reactions.
Other Palladium-Catalyzed Reactions Involving Pyridyl Boronic Esters
While the Suzuki-Miyaura reaction is the most prominent application, pyridyl boronic esters can potentially participate in other palladium-catalyzed transformations. These include:
Heck Reaction: Although less common for boronic acids, under certain conditions, a Heck-type reaction could be envisaged where the pyridyl group is added across a double bond.
Stille Coupling: If the boronic ester were to be converted to a pyridyl stannane, it could participate in Stille couplings.
Carbonylative Couplings: It is also conceivable that under a carbon monoxide atmosphere, the pyridyl group could be incorporated into a carbonyl-containing compound.
However, it is important to note that the literature is dominated by the use of pyridyl boronic esters in Suzuki-Miyaura reactions, and their application in other palladium-catalyzed cross-coupling reactions is less explored.
Stereoselective Transformations and Asymmetric Synthesis
The chiral derivatization of pyridines is of significant interest in medicinal chemistry. For this compound, stereoselective transformations would likely involve either the coupling of a chiral variant of the boronic ester or the stereocontrolled addition to the pyridine ring.
The enantiospecific coupling of chiral secondary and tertiary boronic esters with N-heteroaromatics represents a powerful tool for creating stereogenic centers. A general protocol for such transformations involves the formation of a boronate complex by reacting a lithiated N-heterocycle with a chiral boronic ester. Subsequent activation of the nitrogen atom, for instance with 2,2,2-trichloroethyl chloroformate (Troc-Cl), induces a 1,2-migration of the alkyl group from the boron to the adjacent carbon of the heterocycle. An oxidative workup then furnishes the coupled product with high enantiospecificity.
While this reaction has not been specifically reported for this compound, the methodology has been successfully applied to other pyridine systems. For example, the coupling of various substituted pyridines with chiral secondary boronic esters has been shown to proceed with greater than 98% enantiospecificity. acs.org This suggests that a chiral version of an alkylboronic ester could potentially be coupled with a derivative of 4-isopropoxypyridine (B1275052) to generate a chiral center adjacent to the pyridine ring.
Table 1: Illustrative Enantiospecific Coupling of a Chiral Secondary Boronic Ester with a Pyridine Derivative
| Entry | Pyridine Derivative | Chiral Boronic Ester | Product | Yield (%) | Enantiospecificity (%) |
| 1 | Pyridine | (R)-1-Phenylethylboronic acid pinacol ester | 2-(1-Phenylethyl)pyridine | 68 | >98 |
Data is illustrative and based on analogous systems.
Diastereoselective reactions could be envisaged in scenarios where this compound reacts with a chiral molecule, or where a chiral auxiliary is employed. For instance, the dearomatization of pyridines can be rendered diastereoselective. In a related example, the dearomatization of 4-methoxypyridine (B45360) using a Grignard reagent in the presence of a chiral copper catalyst and an acylating agent has been shown to produce 1,4-dihydropyridine (B1200194) derivatives with high enantioselectivity. mdpi.com This approach could potentially be adapted for this compound to achieve diastereoselective functionalization.
Dearomatization and Functionalization of the Pyridine Ring
The dearomatization of pyridines is a valuable strategy for the synthesis of saturated nitrogen heterocycles like piperidines, which are prevalent in pharmaceuticals. The electron-rich nature of the 4-isopropoxypyridine ring may influence its susceptibility to dearomatization protocols.
A common strategy for the functionalization of pyridines involves their activation, typically by N-acylation, to form a pyridinium (B92312) salt. This enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. While specific studies on this compound are not available, research has shown that N-acylpyridinium salts derived from pyridine boronic esters can undergo nucleophilic addition. For example, the addition of Grignard reagents to N-acylpyridinium salts of 4-methoxypyridine has been achieved with high regioselectivity, leading to 1,4-dihydropyridine derivatives. mdpi.com The boronic ester group at the 3-position of the target compound would likely influence the regioselectivity of such an addition.
The dihydropyridine (B1217469) derivatives formed from nucleophilic addition can serve as versatile intermediates for the synthesis of piperidines. Hydrogenation of the dihydropyridine ring can lead to the corresponding piperidine (B6355638). For instance, arenophile-mediated dearomatization of pyridines has been used to generate dihydropyridine cis-diols, which can be further functionalized to access diverse piperidine scaffolds. nih.govbohrium.comnih.gov This approach, which does not require prior activation of the pyridine ring, could be applicable to this compound.
Table 2: Representative Synthesis of a Dihydropyridine Derivative from a 4-Alkoxypyridine
| Starting Material | Reagents | Product | Yield (%) |
| 4-Methoxypyridine | 1. Benzyl chloroformate, 2. Phenylmagnesium bromide, CuBr·SMe₂, (R,R)-Ph-BPE | 1-Benzyloxycarbonyl-4-methoxy-4-phenyl-1,4-dihydropyridine | 90 |
Data is based on analogous systems and is for illustrative purposes. mdpi.com
Boron-Mediated Reactivity
The boronic ester moiety in this compound is not merely a passive handle for cross-coupling reactions but can actively participate in and mediate unique chemical transformations.
The formation of a tetrahedral boron 'ate' complex upon reaction with a nucleophile is a key step in many reactions of boronic esters. This increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer. In the context of the stereospecific couplings discussed in section 3.2.1, the formation of the boronate complex is crucial for the subsequent 1,2-migration. acs.org
Furthermore, the boron moiety can direct reactions. For example, in pyridine-assisted boronyl radical-catalyzed reactions, a pyridine-boron radical intermediate can be generated, which then participates in cycloaddition reactions. acs.org While this has been demonstrated with other pyridine-boron compounds, it highlights the potential for the boronic ester in this compound to mediate radical transformations. The Lewis acidic nature of the boron atom can also influence the reactivity of the pyridine ring, potentially by coordinating to the nitrogen atom and altering its electronic properties.
1,2-Metallate Rearrangements
The 1,2-metallate rearrangement is a powerful C-C bond-forming reaction that involves the migration of an organic group from a tetracoordinate boronate complex to an adjacent electrophilic carbon center. In the case of this compound, this transformation is initiated by the addition of an organolithium reagent to the Lewis acidic boron atom, forming a boronate "ate" complex. This intermediate then undergoes rearrangement, driven by the formation of a more stable product.
The general mechanism involves the nucleophilic attack of an organolithium reagent (R-Li) on the boron atom of the pinacol ester. This forms a tetracoordinate boronate intermediate. Subsequent 1,2-migration of the pyridyl group from the boron to the carbon atom of the R group, with concomitant displacement of a leaving group, results in the formation of a new C-C bond.
While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous arylboronic esters. The electron-donating nature of the isopropoxy group at the 4-position of the pyridine ring is expected to influence the migratory aptitude of the pyridyl group.
Table 1: Representative 1,2-Metallate Rearrangements of Arylboronic Esters
| Arylboronic Ester | Organolithium Reagent | Product | Yield (%) |
| Phenylboronic acid pinacol ester | Methyllithium | Benzylboronic acid pinacol ester | High |
| 4-Methoxyphenylboronic acid pinacol ester | n-Butyllithium | 1-(4-Methoxyphenyl)pentylboronic acid pinacol ester | Good |
| Pyridine-3-boronic acid pinacol ester | Phenyllithium | 3-(Phenyl(pyridyl)methyl)pyridine derivative | Moderate |
This table presents generalized data based on known transformations of similar compounds and is for illustrative purposes.
Oxidative Functionalization of the C-B Bond
The carbon-boron bond of boronic esters is susceptible to oxidative cleavage, providing a valuable route to introduce oxygen-containing functional groups. The most common transformation in this category is the oxidation of the boronic ester to a hydroxyl group, effectively converting an arylboronic ester into a phenol. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide in the presence of a base.
For this compound, this oxidative functionalization would lead to the formation of 4-isopropoxy-3-hydroxypyridine. The mechanism involves the formation of a hydroperoxyboronate intermediate, followed by a 1,2-migration of the pyridyl group from the boron to the oxygen atom. Subsequent hydrolysis of the resulting borate (B1201080) ester furnishes the desired phenol.
The reaction conditions are generally mild, and the yields are often high, making this a highly efficient method for the synthesis of substituted phenols and heteroaromatic hydroxyl compounds. The electron-rich nature of the 4-isopropoxypyridine ring is expected to facilitate this transformation.
Table 2: Oxidative Hydroxylation of Arylboronic Acid Pinacol Esters
Data for the predicted reaction is based on the typical efficiency of this transformation.
Electrophilic Attack at Boron
The boron atom in this compound, being Lewis acidic, is susceptible to attack by electrophiles. This reactivity can lead to a variety of transformations, including protodeboronation and halogenation.
Protodeboronation: This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. It can occur under acidic, basic, or neutral conditions and is often considered an undesirable side reaction in cross-coupling processes. However, it can also be synthetically useful for the regioselective introduction of a hydrogen atom. The mechanism of protodeboronation can vary depending on the reaction conditions. For heteroaromatic boronic acids, the reaction can be influenced by the pH and the electronic nature of the aromatic ring. The presence of the electron-donating isopropoxy group in this compound may influence its stability towards protodeboronation.
Halogenation: Electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), can react with arylboronic esters to replace the boronic ester group with a halogen atom. This ipso-substitution provides a direct route to aryl halides. The reaction is believed to proceed through the formation of a boronate complex, followed by the electrophilic attack of the halogenating agent.
Table 3: Electrophilic Attack at Boron of Arylboronic Acid Pinacol Esters
| Substrate | Reagent | Product | Reaction Type |
| Phenylboronic acid pinacol ester | H₃O⁺ | Benzene | Protodeboronation |
| 4-Fluorophenylboronic acid pinacol ester | N-Bromosuccinimide | 1-Bromo-4-fluorobenzene | Bromination |
| Pyridine-3-boronic acid pinacol ester | N-Iodosuccinimide | 3-Iodopyridine | Iodination |
| This compound (Predicted) | N-Bromosuccinimide | 3-Bromo-4-isopropoxypyridine (B1459019) | Bromination |
This table illustrates common electrophilic substitution reactions of arylboronic esters.
Mechanistic Investigations and Computational Studies on Pyridyl Boronic Esters
Elucidation of Cross-Coupling Reaction Mechanisms
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetallation, and reductive elimination. For pyridyl boronic esters, each of these steps can be influenced by the specific properties of the heterocyclic partner.
Transmetallation Kinetics and Thermodynamics
Transmetallation, the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step in the catalytic cycle. Structural, kinetic, and computational investigations have revealed that boronic esters can undergo transmetallation directly, without the need for prior hydrolysis to the corresponding boronic acid. nih.gov The reaction of a palladium(II) hydroxo complex with the boronic ester is a key pathway for this direct transmetallation. illinois.edu
The kinetics of transmetallation are sensitive to the nature of the boronate ester. Studies comparing various arylboronic esters have shown significant differences in reaction rates. While a discrete pre-transmetallation intermediate is not always observable, particularly with sterically hindered esters like pinacol (B44631) esters, the rate of product formation can be significantly faster compared to the corresponding boronic acid. nih.gov
Table 1: Relative Rates of Transmetallation for Different Boron Reagents Data extrapolated from studies on analogous aryl boronic esters.
| Boron Reagent | Relative Rate (k_rel) |
|---|---|
| Arylboronic Acid | 1.00 |
| Pinacol Boronic Ester | ~0.17 |
| Diisopropyl Boronic Ester | ~9.33 |
This table is interactive. Users can sort the data by clicking on the column headers.
Role of the Boronate Ester Protecting Group (Pinacol)
The pinacol group is one of the most common protecting groups for boronic acids, conferring enhanced stability and ease of handling. However, its steric bulk plays a significant role in the kinetics of the transmetallation step. The methyl substituents on the pinacol group can sterically hinder the approach of the boronate ester to the palladium center, making the formation of a discrete pre-transmetallation intermediate difficult to observe. nih.gov This steric hindrance can lead to slower reaction rates compared to less bulky boronate esters, such as diisopropyl boronic esters. nih.gov
Despite the potential for slower kinetics, the use of pinacol boronic esters is often advantageous due to their stability, which minimizes side reactions like protodeboronation, a common issue with pyridyl boronic acids. researchgate.net The choice of the boronate ester protecting group therefore represents a trade-off between reactivity and stability.
Influence of Pyridine (B92270) Nitrogen Lewis Basicity on Catalytic Cycles
The Lewis basic nitrogen atom in the pyridine ring is a defining feature that significantly impacts the catalytic cycle. The nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle intermediates. organic-chemistry.orgnih.gov This is particularly problematic for 2-pyridyl boronic esters, where the nitrogen is in close proximity to the site of reaction. researchgate.netnih.gov
The basicity of the pyridine nitrogen can be modulated by the electronic nature of the substituents on the ring. In the case of 4-isopropoxypyridine-3-boronic acid pinacol ester, the electron-donating isopropoxy group at the 4-position would be expected to increase the Lewis basicity of the nitrogen atom compared to unsubstituted pyridine. This enhanced basicity could potentially lead to stronger coordination to the palladium catalyst, potentially impacting the efficiency of the cross-coupling reaction.
Strategies to mitigate the inhibitory effect of the pyridine nitrogen include the use of bulky ligands on the palladium catalyst that can disfavor coordination of the pyridine nitrogen, or the use of electronically modified pyridyl substrates. For instance, the introduction of an electron-withdrawing group, such as a chlorine atom, at the 2-position of the pyridine ring can reduce the Lewis basicity of the nitrogen and improve coupling efficiency. nih.govresearchgate.net
Catalyst Inhibition and Activation Phenomena in Boronic Ester Reactions
Catalyst inhibition by the pyridine nitrogen is a major challenge in the Suzuki-Miyaura coupling of pyridyl boronic esters. The coordination of the nitrogen to the palladium(II) intermediate can hinder subsequent steps in the catalytic cycle, such as reductive elimination. Highly basic aminopyridines, for example, are known to inhibit traditional palladium catalysts. organic-chemistry.org
To overcome this inhibition, highly active catalyst systems employing specific phosphine (B1218219) ligands have been developed. These ligands are often bulky and electron-rich, which can promote the desired catalytic steps while minimizing the deactivating coordination of the pyridine nitrogen. organic-chemistry.orgnih.gov
Computational Chemistry (Quantum Mechanical) Approaches
Computational methods, particularly quantum mechanical calculations, have become indispensable tools for elucidating the complex mechanisms of catalytic reactions.
Density Functional Theory (DFT) for Reaction Pathway Analysis
Density Functional Theory (DFT) has been widely employed to investigate the reaction pathways of the Suzuki-Miyaura cross-coupling reaction. mdpi.com These studies provide valuable insights into the structures and energies of reactants, intermediates, and transition states along the catalytic cycle.
For pyridyl-containing substrates, DFT calculations can be used to:
Predict the geometries of pre-transmetallation intermediates. nih.gov
Evaluate the energy barriers for the different elementary steps of the catalytic cycle.
Understand the electronic effects of substituents on the pyridine ring.
Rationalize the role of the ligand in promoting the desired reaction pathway.
Investigate the thermodynamics of catalyst inhibition by pyridine nitrogen coordination. mdpi.com
DFT studies have supported the feasibility of a direct transmetallation pathway from boronic esters without prior hydrolysis and have helped to explain the relative reactivities of different boronate esters. nih.gov For a molecule like this compound, DFT calculations could provide a detailed understanding of how the isopropoxy group influences the electronic structure of the pyridine ring, the Lewis basicity of the nitrogen, and ultimately, the energetics of the entire catalytic cycle.
Modeling of Intermediates, Transition States, and Energy Profiles
Computational modeling, primarily using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms involving pyridyl boronic esters. For compounds like this compound, these studies provide critical insights into the structure and energetics of transient species that are often difficult to observe experimentally.
In the context of palladium-catalyzed cross-coupling reactions, a key area of investigation is the transmetalation step. Computational models of analogous pyridyl boronic esters help in understanding the formation of pre-transmetalation intermediates. These models often reveal the coordination of the pyridine nitrogen to the metal center, which can influence the subsequent transfer of the aryl group from boron to the metal. The isopropoxy group at the 4-position, being an electron-donating group, is expected to increase the electron density on the pyridine ring, potentially affecting the binding affinity and the energy profile of the transmetalation process.
Energy profiles calculated through DFT methods map out the entire reaction pathway, identifying the transition states and the associated energy barriers. For a hypothetical Suzuki-Miyaura coupling involving this compound, the energy profile would detail the energetics of oxidative addition, transmetalation, and reductive elimination steps. The isopropoxy substituent would likely lower the energy barrier for the oxidative addition of the palladium catalyst to the pyridine ring, although steric hindrance could play a counteracting role.
Below is a hypothetical data table illustrating the calculated energy barriers for the transmetalation step of various substituted pyridine-3-boronic acid pinacol esters, based on general trends observed in computational studies.
Table 1: Calculated Activation Energies for the Transmetalation Step
| Compound | Substituent at 4-position | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 1 | -H | 15.2 |
| 2 | -OCH₃ | 14.5 |
| 3 | -OCH(CH₃)₂ | 14.8 |
| 4 | -Cl | 16.1 |
Prediction of Spectroscopic Properties to Support Mechanistic Hypotheses
Computational chemistry also allows for the prediction of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be correlated with experimental data to support proposed reaction mechanisms. For this compound and its reaction intermediates, calculated ¹¹B and ¹³C NMR chemical shifts can help in identifying the coordination state of the boron atom and changes in the electronic environment of the pyridine ring during a reaction.
For instance, the ¹¹B NMR chemical shift is sensitive to the hybridization of the boron atom. In the neutral pinacol ester, the boron is trigonal planar (sp² hybridized) and typically exhibits a chemical shift in the range of 20-30 ppm. Upon coordination of a Lewis base, such as the pyridine nitrogen in a dimeric or polymeric structure, or a hydroxide (B78521) ion during hydrolysis, the boron becomes tetracoordinate (sp³ hybridized), resulting in a significant upfield shift in the ¹¹B NMR spectrum.
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, can also be used to probe the structure of intermediates. DFT calculations can predict the vibrational frequencies of key bonds, such as the B-O and C-B bonds, in different chemical environments. Changes in these frequencies can indicate the formation of new bonds or changes in bond strength, providing evidence for a particular mechanistic pathway.
Investigation of Non-Covalent Interactions and Solvation Effects
Non-covalent interactions play a crucial role in the stability and reactivity of molecules. mdpi.com In the case of this compound, intramolecular and intermolecular non-covalent interactions can influence its conformation and crystal packing. The isopropoxy group and the pinacol ester moiety can participate in various weak interactions, such as hydrogen bonding (with protic solvents or other molecules) and van der Waals forces. nih.gov
The pyridine nitrogen introduces the possibility of forming a dative bond with the boron atom of another molecule, leading to the formation of dimers or larger aggregates. researchgate.net However, in solution, this N-B coordination is often weak and can be disrupted by solvent molecules. researchgate.net
Solvation effects are critical in determining the reaction rates and equilibrium positions of reactions involving pyridyl boronic esters. nih.gov The polarity of the solvent can influence the stability of charged intermediates and transition states. Protic solvents can participate in hydrogen bonding with the pyridine nitrogen and the oxygen atoms of the boronic ester, affecting their reactivity. In the context of hydrolytic stability, the availability of water and its interaction with the boronic ester are key factors.
Stability and Decomposition Pathways
The stability of pyridyl boronic esters is a significant concern in their application in organic synthesis. Several decomposition pathways can occur, with protodeboronation and hydrolysis being the most common.
Protodeboronation Mechanisms and Mitigation Strategies
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. researchgate.net This undesired side reaction is particularly prevalent in heteroaryl boronic acids, including pyridyl derivatives. The mechanism of protodeboronation is highly dependent on the pH of the medium. nih.gov
For pyridyl boronic acids, the presence of the basic nitrogen atom introduces additional complexities. At neutral pH, zwitterionic species can form, which may undergo rapid unimolecular fragmentation of the C-B bond. The electron-donating isopropoxy group at the 4-position in this compound is expected to increase the basicity of the pyridine nitrogen, potentially influencing the rate of protodeboronation.
Several strategies have been developed to mitigate protodeboronation. The use of boronic esters, particularly bulky ones like the pinacol ester, can enhance stability compared to the corresponding boronic acids. nih.gov Conducting reactions under anhydrous conditions can also suppress this side reaction. Furthermore, the development of "slow-release" strategies, where the active boronic acid is generated in situ from a more stable precursor, has proven effective for notoriously unstable boronic acids. nih.gov
Hydrolytic Stability of Boronate Esters in Different Environments
The pinacol ester of a boronic acid is generally more stable towards hydrolysis than other boronic esters. researchgate.net However, under certain conditions, particularly in the presence of acid or base and water, the ester can hydrolyze to the corresponding boronic acid and pinacol. rsc.org
The rate of hydrolysis is also dependent on the pH of the environment. Under neutral conditions, hydrolysis is generally slow. However, it can be accelerated under both acidic and basic conditions.
The following table provides hypothetical relative hydrolysis rates for different substituted pyridine-3-boronic acid pinacol esters in an aqueous buffer at pH 10.
Table 2: Relative Hydrolysis Rates of Substituted Pyridine-3-Boronic Acid Pinacol Esters
| Compound | Substituent at 4-position | Relative Hydrolysis Rate |
|---|---|---|
| 1 | -H | 1.0 |
| 2 | -OCH₃ | 1.2 |
| 3 | -OCH(CH₃)₂ | 1.1 |
| 4 | -NO₂ | 2.5 |
Note: This data is illustrative and based on general electronic trends. Electron-donating groups are expected to have a minor accelerating effect on hydrolysis under basic conditions, while electron-withdrawing groups have a more pronounced effect.
Pyridine-Assisted Stabilization Mechanisms in Boronate Ester-Linked Frameworks
In the context of materials science, pyridyl boronic acids are used as building blocks for the construction of covalent organic frameworks (COFs) and other porous materials. The pyridine nitrogen can play a crucial role in the stabilization of these frameworks.
Advanced Applications and Future Research Directions
Utilization in the Synthesis of Complex Heterocycles and Biologically Relevant Scaffolds
Pyridyl boronic esters are indispensable reagents in the construction of complex molecular architectures, particularly those containing biaryl or heteroaryl-aryl linkages. The primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. nbinno.com The 4-isopropoxy-3-pyridyl motif is of significant interest in medicinal chemistry, and the corresponding boronic ester serves as a key intermediate for introducing this scaffold into target molecules.
The utility of pyridyl boronic esters extends to the synthesis of a wide array of biologically active compounds. nih.govnih.gov These reagents have been instrumental in creating complex scaffolds for drug discovery programs, ranging from kinase inhibitors to protease inhibitors. The stability and handling advantages of pinacol (B44631) esters over free boronic acids make them particularly suitable for multi-step syntheses in pharmaceutical development. nbinno.com The 4-isopropoxy group on the pyridine (B92270) ring can modulate the electronic properties of the molecule and provide a handle for improving physicochemical properties such as solubility and metabolic stability in the final active pharmaceutical ingredient.
| Biologically Relevant Scaffold/Molecule Class | Role of Pyridyl Boronic Ester | Representative Reaction |
| Kinase Inhibitors | Introduction of a substituted pyridine ring, a common pharmacophore. | Suzuki-Miyaura Coupling |
| Protease Inhibitors | Formation of peptidyl α-aminoboronic acids via coupling reactions. nih.gov | Amide Coupling / Deprotection |
| Agrochemicals | Construction of heteroaryl linkages found in many pesticides and herbicides. | Suzuki-Miyaura Coupling |
| Organic Materials | Synthesis of conjugated polymers and organic light-emitting diode (OLED) materials. | Suzuki-Miyaura Coupling |
Integration into Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com Boronic acid pinacol esters are increasingly being integrated into novel MCRs.
Recent advancements have demonstrated the use of boronic acids and their pinacol esters as radical precursors in photoredox-catalyzed four-component reactions. chemrxiv.orgchemrxiv.org In these processes, an amine, an aldehyde, an alkene (like a styrene (B11656) derivative), and a boronic ester can be combined in a one-pot reaction to synthesize complex secondary amines under mild, light-driven conditions. chemrxiv.org In such a reaction, 4-isopropoxypyridine-3-boronic acid pinacol ester could serve as the precursor to a pyridyl radical, which then engages in the cascade process. Another area of application is in cycloaddition reactions. For instance, vinyl and allenyl boronic esters have been shown to participate in Diels-Alder reactions, showcasing their utility in cascade processes that form cyclic systems. researchgate.net
| Reaction Type | Role of Boronic Ester | Components | Product Class |
| Photoredox Aminoalkylation chemrxiv.org | Alkyl/Aryl Radical Precursor | Amine, Aldehyde, Styrene, Boronic Ester | Complex Secondary Amines |
| Petasis Reaction mdpi.com | Nucleophilic Component | Amine, Aldehyde/Ketone, Vinyl/Aryl Boronic Acid | Substituted Amines |
| Diels-Alder Cycloaddition researchgate.net | Dienophile Activation | Diene, Alkenyl Boronic Ester | Substituted Cyclohexenes |
Development of Catalysts and Reagents for Novel Transformations Involving Pyridyl Boronic Esters
The unique electronic nature of the pyridine ring, particularly the potential for the nitrogen atom to coordinate to and deactivate metal catalysts, presents challenges in developing reactions. Consequently, a significant area of research is the design of new catalysts and reagents specifically tailored for transformations involving pyridyl boronic esters. Air-stable palladium catalysts have been developed that show remarkable activity and efficiency in the synthesis of pyridyl boronic esters, overcoming some of the inherent instability issues of these compounds. digitellinc.com
Beyond their use in traditional cross-coupling, novel transformations are being explored. Catalyst-controlled regioselective additions of boronic acid nucleophiles to activated pyridinium (B92312) salts represent an emerging strategy for synthesizing various dihydropyridine (B1217469) isomers, which are versatile synthetic intermediates. nih.gov Furthermore, research into novel deboronative functionalizations, such as catalytic protodeboronation, provides new synthetic disconnections and pathways to valuable products. rsc.org The development of reagents that can convert boronic esters into other valuable functional groups, such as borinic acids, further expands their synthetic utility. mdpi.com
Emerging Methodologies for C-H Functionalization with Boronic Esters
Direct C-H functionalization is a cornerstone of green and sustainable chemistry, as it avoids the need for pre-functionalized starting materials. nih.gov Boronic esters are central to this field in two distinct ways.
First, the synthesis of pyridyl boronic esters themselves is increasingly accomplished via direct C-H borylation. Transition-metal catalysts, particularly those based on iridium or rhodium, can selectively activate a C-H bond on the pyridine ring and install a boronic ester group. arkat-usa.orgumich.edu This method offers high atom economy and avoids the use of halogenated pyridines and organometallic intermediates required in traditional synthesis.
Second, boronic acids and esters are used as reagents for the functionalization of C-H bonds in other molecules. For example, palladium-catalyzed reactions can use boronic acids to arylate unactivated sp³ C-H bonds, often employing a directing group to achieve site selectivity. nih.gov this compound is a prime candidate for such reactions, enabling the direct installation of the functionalized pyridyl group onto aliphatic scaffolds.
| C-H Functionalization Strategy | Role of Boronic Ester | Catalyst System (Typical) |
| C-H Borylation arkat-usa.org | Product | Iridium or Rhodium |
| C-H Arylation nih.gov | Reagent (Aryl Source) | Palladium |
Strategies for Process Intensification and Scalability in the Context of Pyridyl Boronic Ester Synthesis and Application
For a building block like this compound to be widely adopted, particularly in industrial settings, its synthesis must be scalable, efficient, and cost-effective. The traditional method for preparing pyridyl boronic acids involves halogen-metal exchange at very low temperatures followed by quenching with a borate (B1201080) ester. orgsyn.org While often reliable, these cryogenic conditions can be challenging and costly on a large scale. arkat-usa.org
Research has focused on optimizing these processes. For instance, revised procedures for the lithiation of 3-bromopyridine (B30812) allow the reaction to be run at significantly higher temperatures (e.g., -40 °C instead of -78 °C) with excellent yields, making the process more amenable to kilogram-scale production. orgsyn.org The direct C-H borylation approach is also a promising strategy for scalability due to its high atom economy and milder conditions. arkat-usa.org Furthermore, the adoption of modern process intensification technologies, such as continuous flow chemistry, for the synthesis of boronic acids offers enhanced safety, better heat and mass transfer, and the potential for streamlined, automated production. nih.gov
Future Outlook on the Role of this compound in Contemporary Synthetic Chemistry
This compound is poised to be a highly valuable building block in contemporary organic synthesis. Its future impact will be driven by several key factors:
Medicinal Chemistry: The substituted pyridyl motif is a privileged scaffold in drug discovery. The specific 4-isopropoxy substitution offers chemists a tool to fine-tune pharmacokinetic and pharmacodynamic properties, making this reagent highly attractive for building libraries of new chemical entities.
Novel Reaction Development: As new cross-coupling methodologies, photoredox-catalyzed reactions, and C-H functionalization techniques continue to emerge, the demand for well-defined, functionalized coupling partners like this boronic ester will grow.
Materials Science: Pyridine-containing structures are integral to the development of new organic materials. This building block could find use in the synthesis of novel ligands, catalysts, and functional materials with tailored electronic properties.
Enhanced Stability and Handling: Ongoing research into new boronic acid protecting groups that offer greater stability and novel cleavage strategies could further enhance the utility and ease of use of pyridyl boronic esters in complex synthetic campaigns. chemrxiv.org
Q & A
Q. What are the key synthetic routes for preparing 4-isopropoxypyridine-3-boronic acid pinacol ester?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester’s reactivity. A representative protocol involves:
- Catalyst : Pd(dppf)Cl₂ (10 mol%) in a 1,2-dimethoxyethane (DME)/water solvent system.
- Base : Cesium carbonate (2.0–3.0 equiv) at 80–100°C under inert atmosphere.
- Yield : 70–94% depending on reactant stoichiometry and reaction time .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Q. Key Reaction Conditions Table
| Catalyst | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | DME/H₂O | Cs₂CO₃ | 80–100 | 70–94 |
| Pd(dppf)Cl₂ | THF/H₂O | K₃PO₄ | 75 | 69 |
Q. What characterization techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., isopropoxy group at C4, boronic ester at C3). ¹¹B NMR confirms boronate integrity.
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- Melting Point (mp) : Comparative analysis with analogs (e.g., mp 100–114°C for structurally similar N-Boc-tetrahydropyridine boronic esters) .
Q. How should this boronic ester be stored to maintain stability?
Methodological Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use anhydrous solvents (e.g., THF, DMF) and moisture-free gloveboxes for air-sensitive reactions .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., protodeboronation) be minimized during Suzuki coupling?
Methodological Answer:
- Optimized Catalyst Loading : 10 mol% Pd(dppf)Cl₂ improves turnover while reducing side reactions.
- Base Selection : Cs₂CO₃ enhances transmetallation efficiency over K₃PO₄ in polar aprotic solvents.
- Temperature Control : Maintain 80–100°C to accelerate coupling while avoiding decomposition .
Mechanistic Insight : Protodeboronation is suppressed by stabilizing the boronate intermediate through chelation with the Pd catalyst.
Q. What computational methods predict the reactivity of this boronic ester in cross-coupling?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to assess steric/electronic effects of the isopropoxy group.
- Software : Gaussian or ORCA for calculating bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs) .
Example : DFT analysis of analogous compounds reveals that electron-donating substituents (e.g., isopropoxy) lower the activation energy for transmetallation.
Q. How can large-scale synthesis challenges (e.g., low yields) be addressed?
Methodological Answer:
- Continuous Flow Systems : Improve heat/mass transfer and reduce reaction time.
- Precatalyst Activation : Use Pd(OAc)₂ with ligands (e.g., SPhos) for higher turnover numbers.
- In Situ Monitoring : Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How does the isopropoxy group influence reactivity compared to other alkoxy substituents?
Methodological Answer:
- Steric Effects : The bulky isopropyl group slows coupling kinetics but improves regioselectivity.
- Electronic Effects : Electron-donating alkoxy groups enhance boronate electrophilicity.
- Comparative Data : Benzyloxy or methoxy analogs (e.g., 4-benzyloxyphenylboronic esters) exhibit faster coupling rates but lower selectivity .
Q. What strategies validate boronic ester integrity in complex reaction mixtures?
Methodological Answer:
- LC-MS/MS : Detects hydrolyzed boronic acid byproducts.
- ¹¹B NMR : Monitors boron speciation (δ ~30 ppm for boronic esters vs. δ ~10 ppm for boronic acids).
- Control Experiments : Hydrolysis studies under varying pH to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
